molecular formula C7H8F3N3 B2740076 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine CAS No. 1696275-78-1

7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B2740076
CAS No.: 1696275-78-1
M. Wt: 191.157
InChI Key: VEDWCDOCHIGQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the use of trifluoromethylated precursors and cyclization reactions. One common method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids under Suzuki–Miyaura cross-coupling conditions . This method requires a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination reactions and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .

Properties

IUPAC Name

7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h2,4-5H,1,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWCDOCHIGQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2NC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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